Competitive Rab7 Inhibition Potency: CID-1067700 vs. ML098 Rab7 Activator
CID-1067700 inhibits Rab7 nucleotide binding with a Ki of 13 nM via direct competition at the nucleotide-binding pocket [1]. In contrast, ML098 activates Rab7 with an EC50 of 77.6 nM through an allosteric mechanism . The divergent mechanisms and >6-fold difference in apparent potency necessitate careful compound selection based on experimental objective.
| Evidence Dimension | Rab7 modulation potency |
|---|---|
| Target Compound Data | Ki = 13 nM (competitive inhibition) |
| Comparator Or Baseline | ML098: EC50 = 77.6 nM (allosteric activation) |
| Quantified Difference | 6-fold difference in apparent potency; opposite functional outcomes (inhibition vs. activation) |
| Conditions | Bead-based flow cytometry assay measuring BODIPY-GTP and BODIPY-GDP binding to Rab7 |
Why This Matters
Selecting an inhibitor vs. an activator is critical for probing Rab7 loss-of-function vs. gain-of-function phenotypes in endosomal trafficking studies.
- [1] Agola JO, et al. ACS Chem Biol. 2012;7(6):1095-1108. Ki = 13 nM for Rab7. View Source
